5,5,5-Trifluoropentan-1-ol

Übersicht

Beschreibung

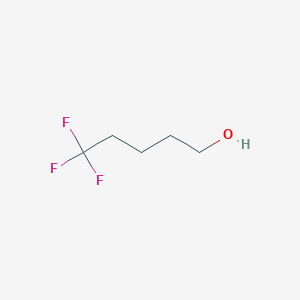

5,5,5-Trifluoropentan-1-ol is an organic compound with the molecular formula C5H9F3O. It is a fluorinated alcohol characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanol chain. This compound is notable for its unique chemical properties, which are influenced by the strong electronegativity of the fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoropentan-1-ol typically involves the reduction of 5,5,5-trifluoropentanoic acid using lithium aluminium tetrahydride in diethyl ether at temperatures ranging from -78°C to 20°C . The reaction is quenched with Glauber’s salt to yield the desired alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Ring-Opening Reactions

Reaction with Secondary Amines

Trifluoromethyloxiranes react with secondary amines (e.g., diethylamine) to form amino alcohols. For example, trifluoromethyloxirane (31 ) reacts with diethylamine to yield 3-diethylamino-1,1,1-trifluoropropan-2-ol .

Reaction with Ammonia

Trifluoromethyloxiranes also react with ammonia or ammonium hydroxide to produce trifluoromethyl amino alcohols. At ambient temperature, this reaction forms tris(3,3,3-trifluoro-2-hydroxypropyl)amine as the major product .

Oxidative Transformations

Oxidation to Trifluoropentanoic Acid

5,5,5-Trifluoropentan-1-ol can be oxidized to 5,5,5-trifluoropentanoic acid (C₅H₇F₃O₂) using strong oxidizing agents like chromium trioxide (CrO₃) in acidic conditions. This reaction is exothermic and requires controlled temperature to avoid decomposition .

Epoxidation

The alcohol has been used as a precursor in the synthesis of epoxydibenzo[b,f] diazocines via base-catalyzed autocondensation of fluorinated o-aminophenones. These rigid V-shaped molecules exhibit thermal stability and resistance to metal-catalyzed reactions .

Acid-Catalyzed Dehydration

Under acidic conditions (e.g., p-toluenesulfonic acid), this compound undergoes dehydration to form 5,5,5-trifluoro-1-pentene (C₅H₇F₃). This reaction involves the elimination of water, yielding the alkene with high purity (96%) .

| Catalyst | Conditions | Yield | Product |

|---|---|---|---|

| p-Toluenesulfonic acid | Toluene, reflux, 3 hours | 96% | 5,5,5-Trifluoro-1-pentene |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5,5,5-Trifluoropentan-1-ol has been utilized as a bioisostere in the development of analogs for drugs targeting multiple sclerosis and other conditions. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates by modifying lipophilicity and metabolic stability .

Case Study: Fluorinated Analogs of Gilenya®

In research aimed at developing fluorinated analogs of Gilenya®, this compound was employed to synthesize compounds that exhibit improved therapeutic profiles while maintaining efficacy against multiple sclerosis . The study highlights the compound's role in enhancing the bioavailability of the drug.

Analytical Chemistry

The compound has found applications in analytical methods such as chromatography and mass spectrometry. Its unique properties allow for effective separation and identification of various substances in complex mixtures.

Application in Chromatography

This compound can serve as a solvent or reagent in chromatographic techniques due to its ability to dissolve a wide range of organic compounds while providing a distinct retention time due to its fluorinated nature . This property is particularly useful in the analysis of pharmaceutical compounds.

Synthesis of Organofluorine Compounds

The compound acts as a precursor or reagent in the synthesis of various organofluorine compounds. Its trifluoromethyl group can be introduced into other molecular frameworks to create high-demand fluorinated products .

Case Study: Trifluoromethylation Reactions

Research has demonstrated the successful use of this compound in trifluoromethylation reactions using trifluoromethanesulfonyl bromide as a reagent. This application is crucial for producing fluorinated compounds that are valuable in pharmaceuticals and agrochemicals .

Material Science

In materials science, this compound has potential applications in developing new materials with enhanced thermal stability and chemical resistance due to its fluorinated structure.

Wirkmechanismus

The mechanism of action of 5,5,5-Trifluoropentan-1-ol is primarily influenced by the presence of the trifluoromethyl group, which affects the electron density distribution along the molecule. This can lead to unique interactions with molecular targets, such as enzymes and receptors, altering their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5,5,5-Trifluoropentanoic acid: The carboxylic acid derivative of 5,5,5-Trifluoropentan-1-ol.

5,5,5-Trifluoropentane: The fully reduced form of the compound.

5,5,5-Trifluoropentyl chloride: A chlorinated derivative obtained through substitution reactions.

Uniqueness: this compound is unique due to its balanced combination of a hydroxyl group and a trifluoromethyl group, which imparts distinct chemical reactivity and physical properties. This makes it a versatile intermediate in the synthesis of various fluorinated compounds and a valuable tool in scientific research .

Biologische Aktivität

5,5,5-Trifluoropentan-1-ol is an organic compound characterized by its trifluoromethyl group and hydroxyl functionality. Its unique structure imparts distinct chemical properties that have led to investigations into its biological activity. This article provides a comprehensive overview of the biological activity of this compound, including research findings, potential applications in drug development, and comparative analysis with related compounds.

- Molecular Formula : C₅H₉F₃O

- CAS Number : 352-61-4

- Boiling Point : 147 °C

- Density : 1.14 g/cm³

- Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding, while the trifluoromethyl group enhances lipophilicity and may facilitate interactions with lipid membranes or hydrophobic pockets in proteins .

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of bacteria and fungi. The presence of fluorine atoms is known to enhance the bioactivity of organic compounds by increasing their metabolic stability and membrane permeability .

- Potential Drug Development : Due to its unique structure, this compound has been explored as a potential scaffold for drug development. Its ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various fluorinated alcohols included this compound. The results indicated that it demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of non-fluorinated analogs, suggesting enhanced potency due to fluorination.

Case Study 2: Drug Development Potential

In a recent exploration of new drug candidates targeting specific biological pathways, researchers synthesized derivatives of this compound. These derivatives were evaluated for their ability to inhibit certain enzymes involved in metabolic pathways. The findings revealed that modifications to the hydroxyl group significantly influenced enzyme binding affinity and selectivity .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| This compound | Trifluoromethyl + Hydroxyl | Antimicrobial; potential drug scaffold |

| 3-Iodo-5,5,5-trifluoropentan-1-ol | Iodine + Trifluoromethyl + Hydroxyl | Enhanced biological activity; modulates protein interactions |

| 4-Fluoro-pentanol | Single Fluorine + Hydroxyl | Limited bioactivity compared to trifluoro analogs |

Future Research Directions

Further research is necessary to elucidate the complete spectrum of biological activities associated with this compound. Potential areas for exploration include:

- Mechanistic Studies : Investigating the detailed molecular mechanisms underlying its antimicrobial and potential therapeutic effects.

- Structure-Activity Relationship (SAR) : Conducting SAR studies to optimize the compound's efficacy and selectivity.

- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models to evaluate its suitability for clinical applications.

Eigenschaften

IUPAC Name |

5,5,5-trifluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O/c6-5(7,8)3-1-2-4-9/h9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHMIKSCDKSJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377829 | |

| Record name | 5,5,5-trifluoropentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352-61-4 | |

| Record name | 5,5,5-trifluoropentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,5-trifluoropentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.